1-(2,6-Diisopropylphenyl)-3-methyl-5-phenyl-1H-1,2,4-triazole
Description
1-(2,6-Diisopropylphenyl)-3-methyl-5-phenyl-1H-1,2,4-triazole (CAS: 1256792-29-6) is a substituted 1,2,4-triazole derivative characterized by a bulky 2,6-diisopropylphenyl group at the N1 position, a methyl group at C3, and a phenyl group at C5. This structural configuration confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and materials science. The diisopropylphenyl moiety enhances lipophilicity and steric shielding, which may influence binding interactions in biological systems or stability in synthetic pathways .
Properties
Molecular Formula |
C21H25N3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-methyl-5-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H25N3/c1-14(2)18-12-9-13-19(15(3)4)20(18)24-21(22-16(5)23-24)17-10-7-6-8-11-17/h6-15H,1-5H3 |
InChI Key |
UDFJZDKTSBIPLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC=CC=C2)C3=C(C=CC=C3C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Diisopropylphenyl)-3-methyl-5-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-diisopropylphenylhydrazine with methyl phenyl ketone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Diisopropylphenyl)-3-methyl-5-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution can be carried out using halogens, while nucleophilic substitution may involve reagents like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted triazole derivatives.
Scientific Research Applications
1-(2,6-Diisopropylphenyl)-3-methyl-5-phenyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2,6-Diisopropylphenyl)-3-methyl-5-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Steric and Electronic Analysis
- C5 Substituent : Replacing phenyl with bromine (SY248649) introduces electronegativity, which may alter dipole moments or reactivity in cross-coupling reactions. Conversely, the phenyl group in the target compound enhances π-π stacking interactions .
Inferred Physicochemical Properties
- Lipophilicity : The target compound’s diisopropylphenyl group increases logP compared to analogs with hydrogen (3213-95-4) or isopropyl (2306369-70-8) at N1, implying lower aqueous solubility but better membrane permeability .
- Thermal Stability : Bulky N1 substituents may enhance thermal stability by reducing molecular vibrations, a property critical for materials science applications.
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